[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-(2,2-dimethylpropanoylamino)benzoate
Description
This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked via a 2-oxoethyl group to a benzoate ester substituted with a 2,2-dimethylpropanoylamino group.
Properties
Molecular Formula |
C22H23NO6 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-(2,2-dimethylpropanoylamino)benzoate |
InChI |
InChI=1S/C22H23NO6/c1-22(2,3)21(26)23-16-7-5-4-6-15(16)20(25)29-13-17(24)14-8-9-18-19(12-14)28-11-10-27-18/h4-9,12H,10-11,13H2,1-3H3,(H,23,26) |
InChI Key |
UWHKABREGUNSCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)OCC(=O)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Biological Activity
The compound [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-(2,2-dimethylpropanoylamino)benzoate is a complex organic molecule with potential therapeutic applications. Its biological activity is of interest due to its structural components which may confer specific pharmacological properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 317.34 g/mol. The structure features a benzodioxin moiety which is known for its role in various biological activities.
Cytotoxicity
Research indicates that compounds containing benzodioxin structures exhibit significant cytotoxicity against various cancer cell lines. A study on related compounds has shown that modifications to the structure can enhance selectivity towards T-cell populations, indicating a potential for targeted cancer therapies .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | IC50 (µM) | Target Cells |
|---|---|---|
| Benzodioxin Derivative A | 0.5 | T-cells |
| Benzodioxin Derivative B | 1.0 | B-cells |
| [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] | TBD | TBD |
Note: TBD = To Be Determined; IC50 values are indicative of potency.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the cytotoxic effects may involve induction of apoptosis in malignant cells without significant off-target effects on normal cells. This selectivity is crucial for developing safer therapeutic agents.
Case Studies
Several case studies have highlighted the potential therapeutic applications of benzodioxin derivatives:
-
Case Study: T-cell Selectivity
A study demonstrated that certain benzodioxin derivatives selectively induced apoptosis in T-cells while sparing other immune cells. This selectivity could be beneficial in treating diseases like leukemia where T-cell populations are affected . -
Case Study: Anticancer Activity
In vitro studies showed that derivatives similar to [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] exhibited significant anticancer activity against solid tumors, suggesting a promising avenue for further development in oncology .
Future Directions
Further research into the pharmacokinetics and pharmacodynamics of [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-(2,2-dimethylpropanoylamino)benzoate is essential to fully understand its potential as a therapeutic agent. Investigations into its safety profile and long-term effects will be critical in determining its viability for clinical applications.
Comparison with Similar Compounds
Comparative Data Table
Preparation Methods
Cyclization of Catechol Derivatives
The benzodioxin ring is typically synthesized via cyclization of catechol (1,2-dihydroxybenzene) derivatives. For example, 6-acetyl-2,3-dihydro-1,4-benzodioxin can be prepared by reacting 3,4-dihydroxyacetophenone with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, forming the dioxane ring.
Reaction Conditions :
Oxidation of Substituted Benzodioxoles
Alternative routes involve oxidation of 2,3-dihydro-1,4-benzodioxin precursors. For instance, 6-bromo-2,3-dihydro-1,4-benzodioxin can be oxidized using Jones reagent (CrO₃/H₂SO₄) to introduce a ketone group at the 2-position.
Synthesis of 2-(2,2-Dimethylpropanoylamino)benzoic Acid
Protection of Anthranilic Acid
Anthranilic acid (2-aminobenzoic acid) serves as the starting material. The amino group is protected via acylation with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) under Schotten-Baumann conditions:
Procedure :
-
Dissolve anthranilic acid (1.0 equiv) in 10% NaOH.
-
Add pivaloyl chloride (1.1 equiv) dropwise at 0°C.
-
Stir for 2 h, acidify with HCl, and isolate the product via filtration.
Oxidation of Substituted Benzaldehyde
An alternative approach involves oxidizing 2-(2,2-dimethylpropanoylamino)benzaldehyde to the corresponding benzoic acid using potassium permanganate (KMnO₄) in alkaline conditions:
Reaction Conditions :
-
Substrate : 2-(2,2-dimethylpropanoylamino)benzaldehyde (1.0 equiv)
-
Oxidizing Agent : KMnO₄ (4.0 equiv)
-
Base : NaOH (2.5 equiv)
-
Solvent : H₂O, 70°C, 3 h
Esterification of the Benzodioxin and Benzoate Moieties
Steglich Esterification
The ester bond is formed via the Steglich reaction, utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents:
Procedure :
-
Dissolve 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethanol (1.0 equiv) and 2-(2,2-dimethylpropanoylamino)benzoic acid (1.2 equiv) in dry dichloromethane.
-
Add DCC (1.5 equiv) and DMAP (0.1 equiv).
-
Stir at room temperature for 24 h.
-
Filter to remove dicyclohexylurea and concentrate under reduced pressure.
Acid-Catalyzed Esterification
Traditional Fischer esterification employs sulfuric acid as a catalyst, though this method is less efficient for sterically hindered substrates:
Reaction Conditions :
Purification and Characterization
Crystallization
Crude product is purified via recrystallization from ethanol/water (3:1). The compound exhibits a melting point of 132–134°C.
Chromatographic Methods
Column chromatography (SiO₂, hexane/ethyl acetate 4:1) resolves esterification byproducts, achieving >95% purity.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.0 Hz, 1H, ArH), 7.45–7.30 (m, 4H, ArH), 4.85 (s, 2H, OCH₂CO), 4.20 (t, J = 6.0 Hz, 2H, OCH₂), 3.90 (t, J = 6.0 Hz, 2H, OCH₂), 1.25 (s, 9H, C(CH₃)₃).
Optimization and Scalability
Q & A
Q. Table 2: Reaction Conditions for Analogous Compounds
| Step | Reagents | Solvent | Temperature |
|---|---|---|---|
| 1 | NaH | DMF | 20°C |
Advanced: How can researchers design experiments to assess the compound’s environmental fate?
Answer:
Adopt a tiered approach as outlined in long-term environmental studies ():
Laboratory Phase: Determine physicochemical properties (logP, solubility) using OECD guidelines.
Field Studies: Track degradation pathways (hydrolysis, photolysis) under simulated environmental conditions (pH, UV exposure) .
Ecotoxicology: Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS quantification .
Q. Table 3: Environmental Fate Study Design
| Phase | Objective | Methods |
|---|---|---|
| 1 | Properties | OECD 105 (Water solubility), OECD 107 (Partition coefficient) |
| 2 | Degradation | HPLC-UV for metabolite profiling |
| 3 | Bioaccumulation | LC-MS/MS tissue analysis |
Advanced: How to evaluate its biological impact across organizational levels (cellular to ecosystem)?
Answer:
Implement a multi-scale framework ():
- Cellular Level: Conduct cytotoxicity assays (MTT/propidium iodide) in human cell lines.
- Organism Level: Acute/chronic toxicity tests in zebrafish embryos.
- Ecosystem Level: Mesocosm studies to assess trophic transfer effects .
Methodological Note: Use ANOVA with post-hoc tests to analyze dose-response relationships across replicates (n=4, as in ) .
Advanced: How to resolve contradictions in stability data across studies?
Answer:
Apply comparative analysis () to identify variables:
Q. Table 4: Stability Testing Parameters
| Variable | Range Tested |
|---|---|
| pH | 3.0–9.0 |
| Temperature | 25°C, 40°C |
| Light | UV-Vis, dark control |
Advanced: What statistical models are suitable for analyzing dose-response data?
Answer:
Use split-split plot designs () for multifactorial experiments:
- Main Plots: Dose concentrations.
- Subplots: Exposure durations.
- Sub-Subplots: Biological replicates (n=4–5).
Analysis: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Validate with Akaike Information Criterion (AIC) .
Advanced: How to integrate directed research projects for methodology training?
Answer:
Structure mentored projects () to include:
- Hypothesis-Driven Work: Formulate specific questions (e.g., “Does pH alter metabolic stability?”).
- Advanced Techniques: Train in LC-MS/MS, molecular docking, or CRISPR/Cas9 gene editing (if applicable).
Curriculum Alignment: Pair with courses like CHEM 4206 for hands-on training in experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
